molecular formula C10H13NO2S B13005369 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid

2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid

Cat. No.: B13005369
M. Wt: 211.28 g/mol
InChI Key: INXIEVNGMWLCOE-UHFFFAOYSA-N
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Description

2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid is a chemical building block based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a core structure recognized in medicinal chemistry for its resemblance to biologically active molecules . This scaffold has been extensively investigated as a bioisostere for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, a structure found in potent inhibitors of enzymes like human phenylethanolamine N-methyltransferase (hPNMT) . The thiophene-for-benzene ring substitution that defines this isosterism can influence the compound's electronic properties and binding interactions, making it a valuable template for structure-activity relationship (SAR) studies . Researchers can utilize this acetic acid-functionalized derivative as a key intermediate in the synthesis of more complex molecules for pharmacological screening. The structural motif is also present in other therapeutic areas, providing a rationale for its exploration in the development of novel active compounds . This product is intended for research applications in a controlled laboratory environment.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)acetic acid

InChI

InChI=1S/C10H13NO2S/c1-11-3-2-9-7(6-11)4-8(14-9)5-10(12)13/h4H,2-3,5-6H2,1H3,(H,12,13)

InChI Key

INXIEVNGMWLCOE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the polymerization of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key thienopyridine derivatives: clopidogrel, prasugrel, and ticlopidine (Table 1).

Compound Substituents Key Functional Groups Molecular Formula
2-(5-Methyl-4,5,6,7-tetrahydrothieno[...])acetic acid Methyl (C5), acetic acid (C2) Tetrahydrothienopyridine, carboxylic acid C₁₁H₁₃NO₂S
Clopidogrel 2-Chlorophenyl (C2), methyl ester (C7) Tetrahydrothienopyridine, ester, chlorophenyl C₁₆H₁₆ClNO₂S
Prasugrel Cyclopropyl-carbonyl-2-fluorobenzyl (C5), acetate (C2) Tetrahydrothienopyridine, ester, fluorophenyl C₂₀H₂₀FNO₃S
Ticlopidine 2-Chlorophenyl (C2), methylene bridge (C5) Thienopyridine, chlorophenyl, secondary amine C₁₄H₁₄ClNS

Key Observations :

  • Substituent Diversity : The target compound lacks the ester or halogenated aromatic groups present in clopidogrel and prasugrel, which are critical for prodrug activation .
  • Acid vs.
Pharmacological Activity
  • Clopidogrel and Prasugrel : Both require hepatic metabolism to active thiol metabolites for P2Y12 inhibition. The ester group in clopidogrel is hydrolyzed to a carboxylic acid derivative (inactive), while prasugrel’s cyclopropyl-carbonyl-fluorobenzyl group enables faster activation .
  • Target Compound : The acetic acid group eliminates the need for metabolic activation, suggesting direct activity. However, its antiplatelet efficacy remains uncharacterized in the literature, unlike clopidogrel (IC₅₀ ~50 nM for ADP-induced aggregation) .
Stability and Degradation
  • Clopidogrel Degradation: Under hydrolytic conditions, clopidogrel degrades to (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)acetic acid, a structural analog of the target compound .
  • Target Compound Stability : The absence of ester or labile groups (e.g., ticlopidine’s methylene bridge) likely improves stability under oxidative or hydrolytic stress .

Biological Activity

2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H13NOS
  • Molecular Weight : 219.29 g/mol
  • CAS Number : 1056549-88-2

The compound has been studied for its inhibitory effects on various biological pathways. It primarily acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in multiple cellular processes including metabolism and cell survival. The inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory properties.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces the production of pro-inflammatory cytokines in vitro. In a study using lipopolysaccharide (LPS)-stimulated microglial cells, the compound demonstrated a notable decrease in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. These findings suggest its potential application in treating neuroinflammatory conditions.

Concentration (µM)NO Production (%)IL-6 Production (%)
13025
101510
Control100100

Neuroprotective Effects

The compound has shown promise in neuroprotection against tau hyperphosphorylation, a hallmark of neurodegenerative diseases such as Alzheimer's. In cellular models treated with okadaic acid, which induces tau hyperphosphorylation, the compound improved cell viability and reduced tau phosphorylation levels significantly.

Case Studies

  • Neurodegeneration Model : In a study involving HT-22 mouse hippocampal neuronal cells, treatment with the compound resulted in increased cell viability at concentrations up to 10 µM compared to untreated controls. This suggests protective effects against oxidative stress-induced cell death.
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on BV-2 microglial cells revealed that the compound did not significantly reduce cell viability at concentrations up to 50 µM. This indicates a favorable safety profile for potential therapeutic use.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary data suggest that it has moderate solubility and stability in biological systems, making it a candidate for further development in pharmaceutical applications.

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